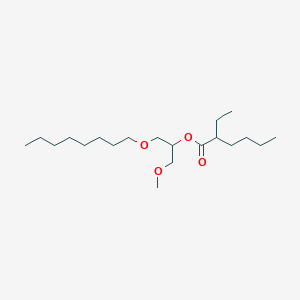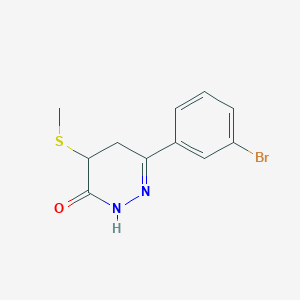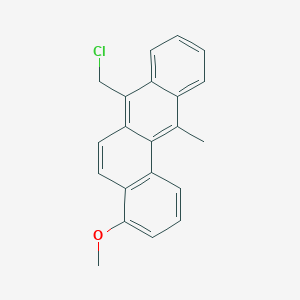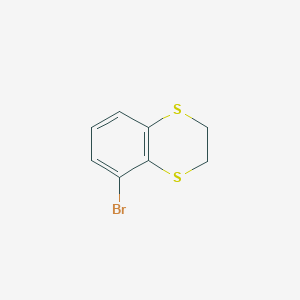![molecular formula C11H18ClNS B14397851 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 89949-42-8](/img/structure/B14397851.png)
1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C11H18ClNS. It is known for its unique structure, which includes a pyridinium ion substituted with a butylsulfanyl group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride typically involves the alkylation of 3-methylpyridine with a butylsulfanyl methyl halide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are used to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the butylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(Butylsulfanyl)methyl]-3,4-dimethylpyridinium chloride: Similar structure but with an additional methyl group on the pyridinium ring.
1-Butyl-3-methylimidazolium chloride: An ionic liquid with a different heterocyclic core, used in various industrial applications.
Uniqueness: 1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
89949-42-8 |
|---|---|
Fórmula molecular |
C11H18ClNS |
Peso molecular |
231.79 g/mol |
Nombre IUPAC |
1-(butylsulfanylmethyl)-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C11H18NS.ClH/c1-3-4-8-13-10-12-7-5-6-11(2)9-12;/h5-7,9H,3-4,8,10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JCDQEWWITSRJHJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
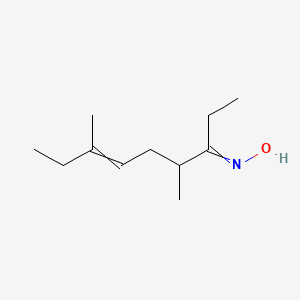
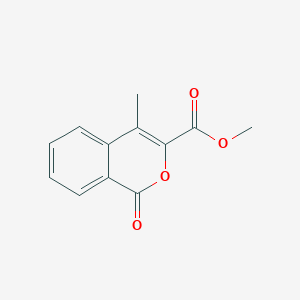
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)
![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

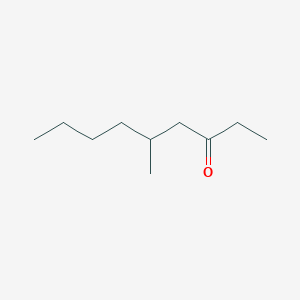
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
